molecular formula C6H11N3O4 B12276722 2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12276722
M. Wt: 189.17 g/mol
InChI Key: SXQJFSPBUVMKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound with a unique structure that includes an azidomethyl group and multiple hydroxyl groups

Preparation Methods

The synthesis of 2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.

    Introduction of the azidomethyl group: This step often involves nucleophilic substitution reactions where an azide ion replaces a suitable leaving group on a methyl precursor.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: PCC, KMnO4, OsO4

    Reducing agents: LiAlH4, H2/Pd-C

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major products formed from these reactions include amines, carbonyl compounds, and substituted oxolanes.

Scientific Research Applications

2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its ability to participate in various chemical reactions due to its functional groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile building block in chemical synthesis and biological applications.

Comparison with Similar Compounds

Similar compounds to 2-(Azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol include other azidomethyl-substituted oxolanes and hydroxylated oxolanes. Compared to these compounds, this compound is unique due to the combination of its azidomethyl and multiple hydroxyl groups, which provide distinct reactivity and application potential.

List of similar compounds

  • 2-(Azidomethyl)oxolane
  • 5-(Hydroxymethyl)oxolane-3,4-diol
  • 2-(Hydroxymethyl)-5-(azidomethyl)oxolane

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

2-(azidomethyl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C6H11N3O4/c7-9-8-1-3-5(11)6(12)4(2-10)13-3/h3-6,10-12H,1-2H2

InChI Key

SXQJFSPBUVMKMT-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.